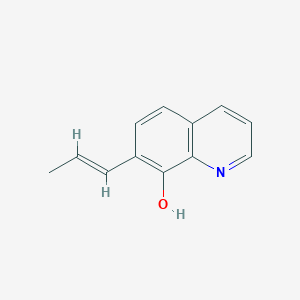
2-(3-Amino-phenyl)-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-phenyl)-oxazole-4-carbaldehyde is a heterocyclic compound that features both an oxazole ring and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-phenyl)-oxazole-4-carbaldehyde typically involves the condensation of 3-aminoacetophenone with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring. The reaction conditions often include heating the mixture to reflux and using a strong acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-phenyl)-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid.
Reduction: 2-(3-Amino-phenyl)-oxazole-4-methanol.
Substitution: Derivatives such as 2-(3-Acylamino-phenyl)-oxazole-4-carbaldehyde.
Scientific Research Applications
2-(3-Amino-phenyl)-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-phenyl)-oxazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or nucleic acids, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-phenyl)-benzoxazole-4-carbaldehyde: Similar structure but with a benzoxazole ring instead of an oxazole ring.
2-(3-Amino-phenyl)-thiazole-4-carbaldehyde: Contains a thiazole ring instead of an oxazole ring.
2-(3-Amino-phenyl)-imidazole-4-carbaldehyde: Features an imidazole ring in place of the oxazole ring.
Uniqueness
2-(3-Amino-phenyl)-oxazole-4-carbaldehyde is unique due to the presence of both an amino group and an oxazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
885274-76-0 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(3-aminophenyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H,11H2 |
InChI Key |
XSNSNPCJQOLUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


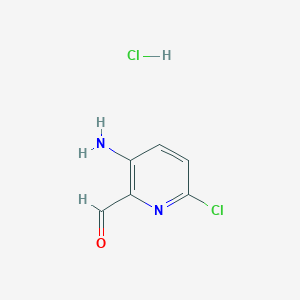







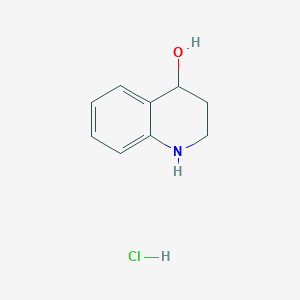
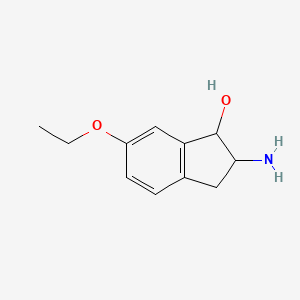
![4'-Ethynyl-[1,1'-biphenyl]-2-amine](/img/structure/B11905613.png)
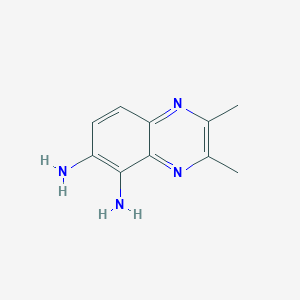
![2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol](/img/structure/B11905633.png)
